

2-Iodoethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

[Get Quote](#)

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Building Block in Drug Discovery and Organic Chemistry

This technical guide provides a detailed overview of **2-Iodoethanol** (C_2H_5IO), a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a hydroxyl group and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of neuroactive compounds and other heterocyclic structures.

Core Properties and Data

2-Iodoethanol is a dense, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	171.97 g/mol	[1] [2]
Chemical Formula	C ₂ H ₅ IO	[1] [2]
CAS Number	624-76-0	[1] [2]
Synonyms	Ethylene iodohydrin, 2-Hydroxyethyl iodide, 2-Iodoethan-1-ol	[1] [2]
Density	2.205 g/mL at 25 °C	[1]
Boiling Point	85 °C at 25 mmHg	[1]
Flash Point	65 °C (149 °F) - closed cup	[1]
Refractive Index	n _{20/D} 1.572	[1]
Solubility	Soluble in water	[3]
Appearance	Colorless to light orange to yellow clear liquid	
Storage	2-8°C, protected from light	[1]

Synthesis and Purification: Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **2-Iodoethanol**, critical for ensuring high purity in research and development applications.

Synthesis of 2-Iodoethanol via Finkelstein Reaction

A common and efficient method for the synthesis of **2-Iodoethanol** is the Finkelstein reaction, involving the halogen exchange of a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, with an iodide salt.[\[4\]](#)

Materials:

- 2-Chloroethanol

- Sodium iodide (anhydrous)
- Acetone (anhydrous)
- Nitrogen gas
- Standard reflux and distillation glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anhydrous sodium iodide in anhydrous acetone is prepared under a nitrogen atmosphere.
- Addition of 2-Chloroethanol: 2-Chloroethanol is slowly added to the stirring suspension.
- Reflux: The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
- Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- Second Reflux (Optional but Recommended): To drive the reaction to completion, additional sodium iodide can be added to the filtrate, and the mixture is refluxed for another 4 hours.
- Solvent Removal: After cooling and filtration, the acetone is removed from the filtrate by rotary evaporation.
- Purification: The crude **2-Iodoethanol** is then purified by vacuum distillation.

Purification of **2-Iodoethanol**

High-purity **2-Iodoethanol** is essential for subsequent synthetic steps. A combination of fractional distillation and column chromatography can be employed for rigorous purification.

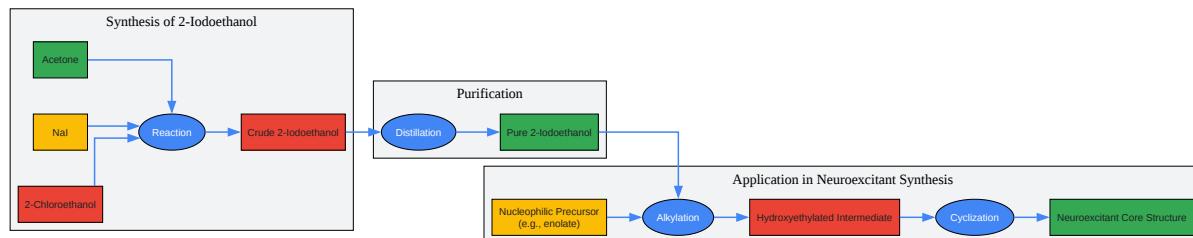
Fractional Distillation Protocol:

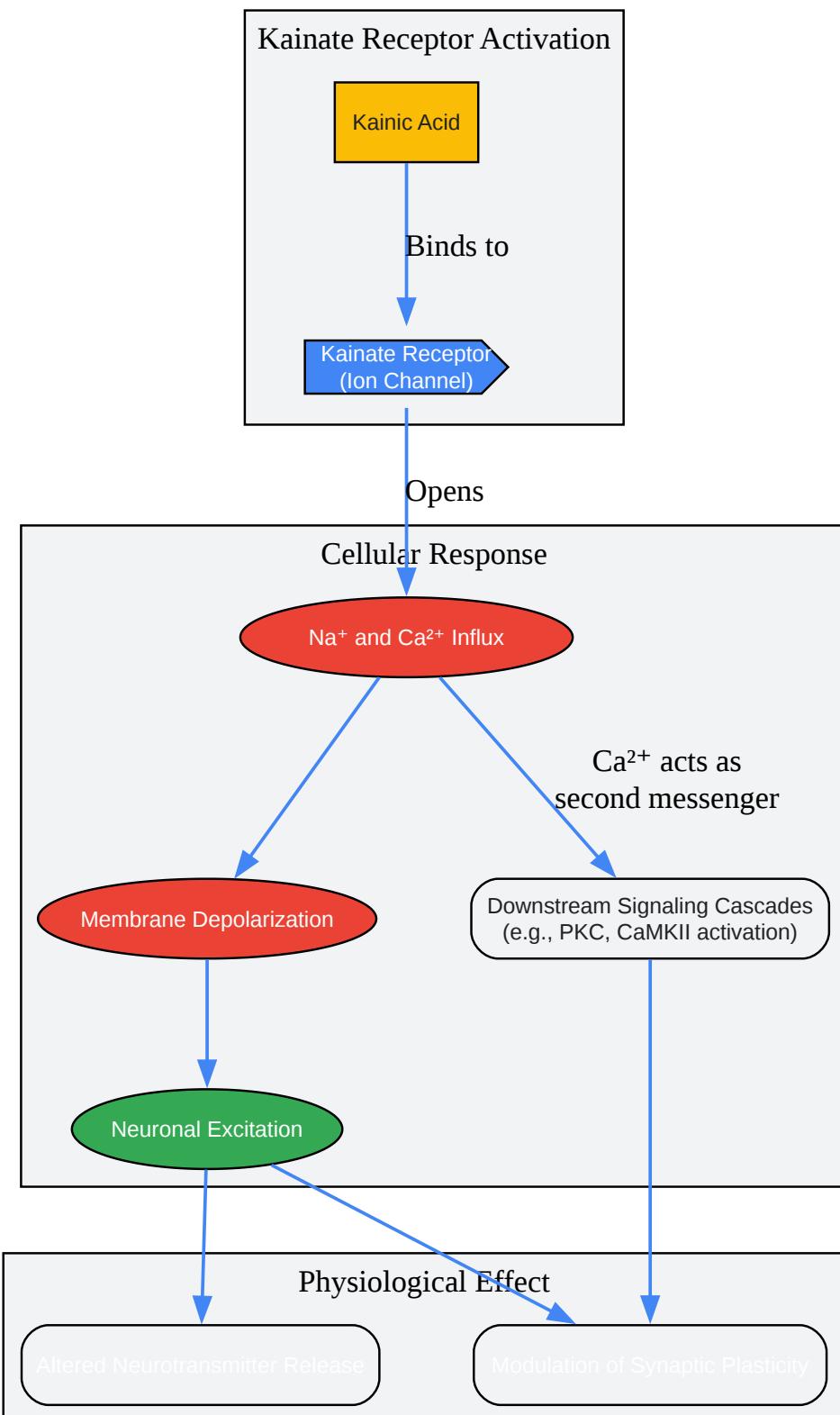
- Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation from any residual starting materials or byproducts.
- Distillation: The crude **2-Iodoethanol** is placed in the distillation flask with boiling chips. The distillation is carried out under reduced pressure.
- Fraction Collection: Collect the fraction that distills at 85-88 °C at a pressure of approximately 3.33 kPa.

Column Chromatography Protocol (for removal of non-volatile impurities):

- Stationary Phase: Silica gel is a suitable stationary phase.
- Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
- Column Packing: The silica gel is packed into a chromatography column as a slurry in the initial, less polar eluent.
- Loading: The distilled **2-Iodoethanol**, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.
- Elution: The column is eluted with the chosen solvent system, and fractions are collected.
- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure **2-Iodoethanol**.
- Solvent Removal: The solvent is removed from the pooled pure fractions by rotary evaporation to yield the purified product.

Applications in Drug Development and Organic Synthesis


2-Iodoethanol serves as a critical building block in the synthesis of various biologically active molecules, most notably neuroexcitants and their analogues.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its bifunctionality allows


for the introduction of a hydroxyethyl moiety into a target molecule, which can be a key pharmacophore or a handle for further functionalization.

Role in the Synthesis of Neuroexcitant Precursors

One of the primary applications of **2-Iodoethanol** is in the synthesis of precursors to potent neuroexcitatory amino acids, such as kainic acid and its derivatives.^{[1][3]} These compounds are valuable tools in neuroscience research for studying glutamate receptor function and for modeling excitotoxic neuronal injury.

The general synthetic strategy involves the use of **2-Iodoethanol** as an electrophile in nucleophilic substitution reactions to introduce the 2-hydroxyethyl group. This group can then be further manipulated to construct the heterocyclic core of the target neuroexcitant.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodoethanol 99 624-76-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Iodoethanol | 624-76-0 [chemicalbook.com]
- 4. 2-Iodoethanol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Iodoethanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213209#2-iodoethanol-molecular-weight\]](https://www.benchchem.com/product/b1213209#2-iodoethanol-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com